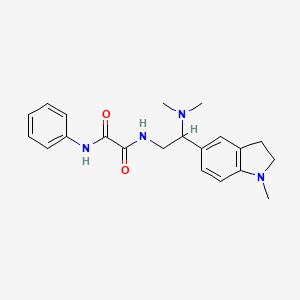

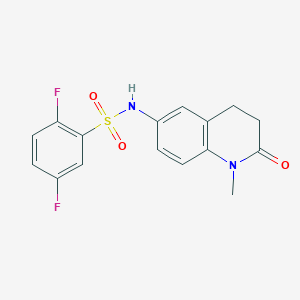

4-((2-(4-chlorophenyl)-2-oxoethyl)thio)-6-methylpyrimidin-2(1H)-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-((2-(4-chlorophenyl)-2-oxoethyl)thio)-6-methylpyrimidin-2(1H)-one, commonly known as CMPT, is a pyrimidine derivative that has been extensively studied for its potential applications in scientific research. This compound has gained significant attention due to its unique chemical structure and properties, which make it a promising candidate for various research applications. In

科学的研究の応用

Synthesis and Antimicrobial Activity

- The synthesis of new pyrimidine derivatives, including "4-((2-(4-chlorophenyl)-2-oxoethyl)thio)-6-methylpyrimidin-2(1H)-one", has been studied for their antimicrobial properties. These compounds show potential against Gram-positive and Gram-negative bacteria, suggesting their utility in developing new antimicrobial agents (Abdelghani, Said, Assy, & Hamid, 2017).

Structural Characterization and Quantum Chemical Calculations

- Investigations based on non-covalent interactions in thiourea derivatives of pyrimidine have been conducted, providing insight into the molecular structure and potential interaction mechanisms of these compounds (Zhang, Huang, Qiao, Zhang, Cao, Ding, Hang, Qin, & Song, 2018).

Antioxidant and Antitumor Activities

- Some derivatives have been evaluated for their antioxidant and antitumor activities, indicating their potential in medicinal chemistry for developing new therapeutic agents (El-Moneim, El‐Deen, & El-Fattah, 2011).

Synthesis and Cytotoxic Activity

- The synthesis of novel thiopyrimidine derivatives and their structural analysis through X-ray diffraction highlight their potential in cancer research. These compounds have been assessed for cytotoxic activity against various cancer cell lines, providing a foundation for further exploration in cancer therapy (Stolarczyk, Bryndal, Matera-Witkiewicz, Lis, Królewska-Golińska, Cieślak, Kaźmierczak-Barańska, & Cieplik, 2018).

Antifungal Activity and Radiation Stability

- Research into thiazolopyrimidines has shown that these compounds possess significant antifungal activity and exhibit stability under gamma irradiation. This suggests their potential use in agricultural applications or as antifungal agents in medicine (Ghorab, Mohamed, Mohamed, & Ammar, 1996).

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '4-((2-(4-chlorophenyl)-2-oxoethyl)thio)-6-methylpyrimidin-2(1H)-one' involves the reaction of 4-chlorobenzaldehyde with ethyl acetoacetate to form 4-chloro-2-methyl-3-oxobutanoic acid ethyl ester. This intermediate is then reacted with thiourea to form 4-chloro-2-methyl-3-oxobutanoic acid ethyl ester thiourea derivative. The final step involves the reaction of the thiourea derivative with methyl iodide to form the target compound.", "Starting Materials": [ "4-chlorobenzaldehyde", "ethyl acetoacetate", "thiourea", "methyl iodide" ], "Reaction": [ "Step 1: 4-chlorobenzaldehyde is reacted with ethyl acetoacetate in the presence of a base such as sodium ethoxide to form 4-chloro-2-methyl-3-oxobutanoic acid ethyl ester.", "Step 2: The intermediate from step 1 is then reacted with thiourea in the presence of a base such as sodium hydroxide to form 4-chloro-2-methyl-3-oxobutanoic acid ethyl ester thiourea derivative.", "Step 3: The final step involves the reaction of the thiourea derivative from step 2 with methyl iodide in the presence of a base such as potassium carbonate to form the target compound '4-((2-(4-chlorophenyl)-2-oxoethyl)thio)-6-methylpyrimidin-2(1H)-one'." ] } | |

CAS番号 |

898441-47-9 |

分子式 |

C13H11ClN2O2S |

分子量 |

294.75 |

IUPAC名 |

4-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-6-methyl-1H-pyrimidin-2-one |

InChI |

InChI=1S/C13H11ClN2O2S/c1-8-6-12(16-13(18)15-8)19-7-11(17)9-2-4-10(14)5-3-9/h2-6H,7H2,1H3,(H,15,16,18) |

InChIキー |

WXKBUYMEXSMXHL-UHFFFAOYSA-N |

SMILES |

CC1=CC(=NC(=O)N1)SCC(=O)C2=CC=C(C=C2)Cl |

溶解性 |

not available |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[Methyl(propan-2-yl)sulfamoyl]benzoic acid](/img/structure/B2599201.png)

![5,5a,6,11b-tetrahydrochromeno[4',3':4,5]thiopyrano[2,3-d]thiazole-2(3H)-thione](/img/structure/B2599205.png)

![Ethyl 3-{[4-(methoxycarbonyl)phenyl]sulfamoyl}-1-benzothiophene-2-carboxylate](/img/structure/B2599207.png)

![3-[(4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}anilino)methylene]-1,1,1,5,5,5-hexafluoro-2,4-pentanedione](/img/structure/B2599210.png)

![N-[[5-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]furan-2-carboxamide](/img/structure/B2599211.png)

![4-[4-Hydroxy-2-(3-methoxyphenyl)pyrrolidine-1-carbonyl]pyridine-2-carbonitrile](/img/structure/B2599212.png)

![3-Methylbicyclo[1.1.1]pentan-1-amine hydrochloride](/img/structure/B2599215.png)

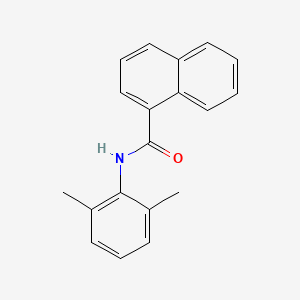

![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(4-(isopropylthio)phenyl)acetamide](/img/structure/B2599221.png)